molecular formula C24H23N7O7 B10895384 5-[(4-{(1Z)-1-[2-({1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

5-[(4-{(1Z)-1-[2-({1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B10895384
M. Wt: 521.5 g/mol
InChI Key: FYJHZONYZCJOOI-QFEZKATASA-N
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Description

5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a furoic acid moiety

Preparation Methods

The synthesis of 5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Formation of the pyrazole rings: This is achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Nitration: Introduction of the nitro group into the pyrazole ring is carried out using nitrating agents such as nitric acid.

    Coupling reactions: The pyrazole derivatives are then coupled with other intermediates through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the furoic acid moiety: This involves the reaction of the intermediate with furoic acid under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids or amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole rings.

Scientific Research Applications

5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole rings play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 5-[(4-{1-[(Z)-2-({1-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)HYDRAZONO]ETHYL}PHENOXY)METHYL]-2-FUROIC ACID include other pyrazole derivatives and furoic acid derivatives. These compounds share structural similarities but differ in the nature and position of substituents on the rings. The unique combination of pyrazole rings and furoic acid in this compound provides distinct properties, such as enhanced stability and specific biological activity, making it stand out among its peers.

Properties

Molecular Formula

C24H23N7O7

Molecular Weight

521.5 g/mol

IUPAC Name

5-[[4-[(Z)-N-[[1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]pyrazole-3-carbonyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid

InChI

InChI=1S/C24H23N7O7/c1-14(17-4-6-18(7-5-17)37-12-19-8-9-21(38-19)24(33)34)25-26-23(32)20-10-11-29(28-20)13-30-16(3)22(31(35)36)15(2)27-30/h4-11H,12-13H2,1-3H3,(H,26,32)(H,33,34)/b25-14-

InChI Key

FYJHZONYZCJOOI-QFEZKATASA-N

Isomeric SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)N/N=C(/C)\C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN=C(C)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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